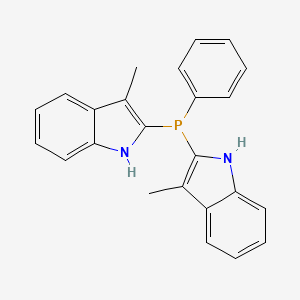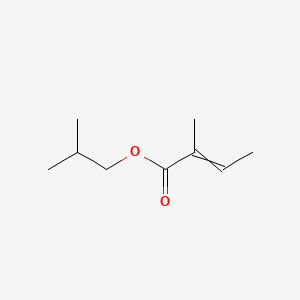
2-methylpropyl (2Z)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl tiglate: is an organic compound with the molecular formula C9H16O2 . It is an ester derived from tiglic acid and isobutanol. This compound is known for its distinctive herbaceous odor and is used in various applications, including flavors and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl tiglate can be synthesized through the esterification of tiglic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of isobutyl tiglate follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of a distillation column helps in the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl tiglate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Tiglic acid.
Reduction: Isobutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Isobutyl tiglate is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the identification of similar esters in essential oils .
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties .
Industry: In the fragrance industry, isobutyl tiglate is used as a component in perfumes and flavorings due to its pleasant odor .
Mechanism of Action
The mechanism of action of isobutyl tiglate is not well-documented in the literature. as an ester, it is likely to interact with biological systems through hydrolysis, releasing tiglic acid and isobutanol. These metabolites may then exert their effects through various biochemical pathways .
Comparison with Similar Compounds
- Isobutyl (E)-2-methylbut-2-enoate
- Isobutyl (2E)-2-methyl-2-butenoate
- Isobutyl 2-methylcrotonate
- n-Butyl tiglate
Comparison: Isobutyl tiglate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and specific reactivity patterns in chemical reactions .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methylpropyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3 |
InChI Key |
XDEGQMQKHFPBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)
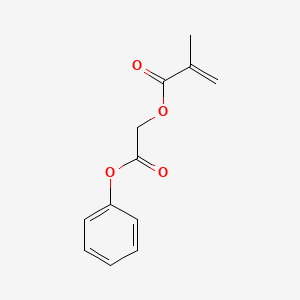
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
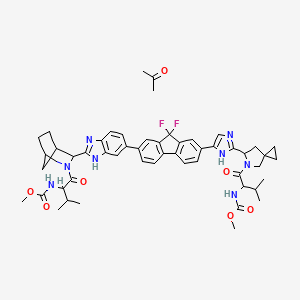

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
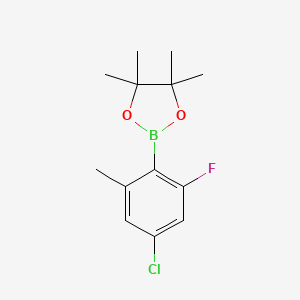
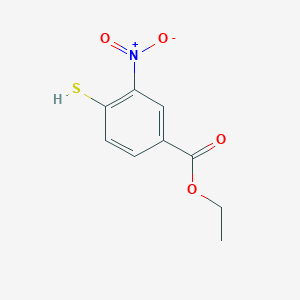
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
